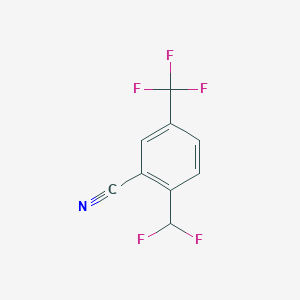2-Difluoromethyl-5-(trifluoromethyl)benzonitrile
CAS No.: 1803808-90-3
VCID: VC2772028
Molecular Formula: C9H4F5N
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

| Description |
2-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated organic compound with the molecular formula C9H4F5N. It is characterized by the presence of a difluoromethyl group and a trifluoromethyl group attached to a benzonitrile backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential biological activities. Synthesis and ReactionsWhile specific synthesis methods for 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile are not detailed in the available literature, related compounds often involve hydrodefluorination or difluorination reactions. For instance, hydrodefluorination of trifluoromethylarenes can yield difluoromethylated analogues with high selectivity . Related Reactions
Biological and Pharmaceutical ApplicationsFluorinated compounds like 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile are of interest in pharmaceutical research due to their potential biological activities. Fluorine substitution can enhance the lipophilicity and stability of drugs, improving their pharmacokinetic profiles . Fluorine Effects in Pharmaceuticals
Safety and HandlingHandling fluorinated compounds requires caution due to their potential toxicity. While specific safety data for 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile are not available, related compounds are known to be harmful if ingested or in contact with skin . Safety Precautions
Future Research Directions
|
|---|---|
| CAS No. | 1803808-90-3 |
| Product Name | 2-Difluoromethyl-5-(trifluoromethyl)benzonitrile |
| Molecular Formula | C9H4F5N |
| Molecular Weight | 221.13 g/mol |
| IUPAC Name | 2-(difluoromethyl)-5-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H4F5N/c10-8(11)7-2-1-6(9(12,13)14)3-5(7)4-15/h1-3,8H |
| Standard InChIKey | HSKHVNHSAFHKGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)C#N)C(F)F |
| PubChem Compound | 121228551 |
| Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume